molecular formula C4H8N2O4 B137023 4-Nitro-2-aminobutyric acid CAS No. 126400-75-7

4-Nitro-2-aminobutyric acid

Cat. No. B137023
M. Wt: 148.12 g/mol
InChI Key: YCCLEMIPIFWUCM-VKHMYHEASA-N
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Description

4-Nitro-2-aminobutyric acid is not directly mentioned in the provided papers. However, the papers discuss various amino acids and their derivatives, which can provide insights into the properties and reactions of structurally related compounds. For instance, 4-amino-4-cyanobutyric acid is identified as an intermediate in glutamate biosynthesis, suggesting that 4-nitro-2-aminobutyric acid could also be involved in or affect biological pathways .

Synthesis Analysis

The synthesis of amino acid derivatives is a common theme in the provided papers. For example, the synthesis of 4-amino-4-cyanobutyric acid involves the use of precursors such as K13C15N and succinic semialdehyde-14C, indicating that similar methods could potentially be applied to synthesize 4-nitro-2-aminobutyric acid . Additionally, the synthesis of various nickel(II) complexes with artificial amino acids, including l-2-aminobutyric acid, demonstrates the versatility of amino acids in forming coordination compounds, which could be relevant for the synthesis of metal complexes with 4-nitro-2-aminobutyric acid .

Molecular Structure Analysis

The molecular structure of amino acid derivatives is crucial for their reactivity and function. The nickel(II) complexes mentioned in the papers show that the amino acids can adopt different coordination geometries, which could be informative when considering the molecular structure of 4-nitro-2-aminobutyric acid and its potential to form similar complexes .

Chemical Reactions Analysis

The reactivity of amino acids in nitrosation reactions is discussed, which is particularly relevant to 4-nitro-2-aminobutyric acid as it contains a nitro group . The rate of nitrosation and the formation of alkylating agents from amino acids are influenced by the position of the amino group, which could imply that the nitro group in 4-nitro-2-aminobutyric acid may affect its reactivity in similar reactions .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 4-nitro-2-aminobutyric acid, they do provide information on related compounds. For instance, the coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one with amino acids suggest that the nitro group can influence the coordination behavior and potentially the physical properties of the compounds . The nucleophilic ring opening of aryl α-nitrocyclopropanecarboxylates also provides insights into the reactivity of nitro-containing compounds, which could be extrapolated to understand the chemical behavior of 4-nitro-2-aminobutyric acid .

Scientific Research Applications

Stereoselective Synthesis in Pharmaceutical Compounds

4-Nitro-2-aminobutyric acid is used in stereoselective synthesis, a crucial process in pharmaceutical compound development. For instance, the Michael addition of dimethyl malonate to a racemic nitroalkene, a pathway to the 4-methylpregabalin core structure, is a notable application in this context (Vargová, Baran, & Šebesta, 2018).

Reduction of Nitro Compounds in Organic Synthesis

The reduction of nitro compounds, including 4-nitro-2-aminobutyric acid derivatives, is an essential transformation in organic chemistry. These processes are crucial for synthesizing drugs, biologically active molecules, and other pharmaceutical products. Graphene-based catalysts have been particularly noted for their effectiveness in these reactions (Nasrollahzadeh et al., 2020).

Understanding Chemical Reactivity and Alkylating Potential

The study of amino acids' nitrosation reactions, including derivatives like 4-nitro-2-aminobutyric acid, provides insights into their chemical reactivity and the alkylating potential of their products. Such studies are significant in the context of understanding the potential hazards and applications of these compounds in various chemical processes (García-Santos et al., 2002).

Biocatalysis in Drug Development

4-Nitro-2-aminobutyric acid is also relevant in the field of biocatalysis, particularly in the development of anticonvulsants, antidepressants, and neuropathic pain treatments. Enzymatic catalysis, especially involving Michael-type additions, plays a critical role in synthesizing these pharmaceutically active γ-aminobutyric acids (Biewenga et al., 2019).

Advances in GABA System Research

In the context of neurotransmission, the gamma-aminobutyric acid (GABA) system, which involves derivatives of 4-nitro-2-aminobutyric acid, is crucial in understanding various neurological disorders. Research in this area focuses on the development of compounds that influence GABA neurotransmission, relevant to conditions like epilepsy, insomnia, and anxiety (Kowalczyk & Kulig, 2014).

Future Directions

Recent advances in the study of γ-aminobutyric acid (GABA) shed light on developing GABA-enriched plant varieties and food products, and provide insights for efficient production of GABA through synthetic biology approaches . Unnatural amino acids like 4-Nitro-2-aminobutyric acid are valuable building blocks in the manufacture of a wide range of pharmaceuticals and exhibit biological activity as free acids .

properties

IUPAC Name

(2S)-2-amino-4-nitrobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-3(4(7)8)1-2-6(9)10/h3H,1-2,5H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCLEMIPIFWUCM-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[N+](=O)[O-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[N+](=O)[O-])[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10925533
Record name 2-Amino-4-nitrobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-aminobutyric acid

CAS RN

126400-75-7
Record name 4-Nitro-2-aminobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-nitrobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
VW Cornish, D Mendel… - … International Edition in …, 1995 - Wiley Online Library
… 23 or the nitro analogue (S)-4-nitro-2-aminobutyric acid (22), which is both isoelectronic and … staphylococcal nuclease and mutants Glu43 -+ (S)-4-nitro-2-aminobutyric acid and Glu43 -+ …
Number of citations: 409 onlinelibrary.wiley.com
PJ Loll, S Quirk, EE Lattman, RM Garavito - Biochemistry, 1995 - ACS Publications
… (1993) have generated catalytically active enzyme containing the unnatural amino acid S-4-nitro-2-aminobutyric acid at position 43. While this amino acid is isosteric with glutamate and …
Number of citations: 18 pubs.acs.org
T Lynagh, E Flood, C Boiteux, M Wulf, VV Komnatnyy… - Elife, 2017 - elifesciences.org
… The non-proteinogenic a-amino and a-hydroxy acids, or ‘unnatural amino acids’ (UAAs), 4-nitro-2aminobutyric acid (e) and lactic acid (hydroxy analog of alanine, a) were incorporated …
Number of citations: 50 elifesciences.org
MA Shandell, Z Tan, VW Cornish - Biochemistry, 2021 - ACS Publications
… However, when Glu43 was replaced with isoelectronic and isosteric analogues, Arg, S-4-nitro-2-aminobutyric acid, S-2-amino-5-hydroxypentanoic acid, aminoethylhomocysteine, and …
Number of citations: 57 pubs.acs.org
G Moreno-Hagelsieb, X Soberon - Biological Research, 1996 - biologiachile.cl
… Also, they substituted glutamic acid 43 (E43) by its nitro analog, S-4-nitro-2-aminobutyric acid (NABA), to assess this amino acid's possible role as a general base (NABA is a poorer …
Number of citations: 5 biologiachile.cl
CWV Hogue - 1994 - ruor.uottawa.ca
Fluorescence spectroscopy can reveal insights into the structure, function and dynamics of proteins using the intrinsic fluorescence of tryptophan (Trp) residues. Time-resolved …
Number of citations: 2 ruor.uottawa.ca
SG Lee - 2007 - search.proquest.com
Collagen is an essential protein that gives support and structure to bone, cartilage, skin, and tendons. We have successfully designed a collagen peptide that folds in a pH-dependent …
Number of citations: 2 search.proquest.com
DM Truckses - 1998 - search.proquest.com
… Furthermore, the role of Glu43 as a general base has been challenged by the observation that replacement of this residue with its nitro analog, S-4-nitro-2-aminobutyric acid, which is a …
Number of citations: 0 search.proquest.com
D Mendel, VW Cornish… - Annual review of …, 1995 - annualreviews.org
… Surprisingly, substitution of Glu43 with either homoglutamate (ana logue 18) or the nitro analogue S-4-nitro-2-aminobutyric acid (analogue 17), which is both isoelectronic and isosteric …
Number of citations: 410 www.annualreviews.org
VW Cornish, PG Schultz - Current Opinion in Structural Biology, 1994 - Elsevier
… Surprisingly, substitution of Glu43 with either homoglutamate 4 or the nitro analog S-4-nitro2-aminobutyric acid 12, which is both isoelectronic and isosteric to glutamate but a much …
Number of citations: 47 www.sciencedirect.com

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